3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine
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Overview
Description
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzotriazine ring fused with a dichlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
It is structurally related to 3,4-dichlorophenyl isocyanate , which is used as a chemical intermediate and in organic synthesis .
Mode of Action
Compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are known to be irritants for tissues including eyes and mucous membranes .
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been studied for their biological and pharmacological activities . These compounds have shown a range of activities including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine typically involves the reaction of 3,4-dichloroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazin-4(3H)-imine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group allows for electrophilic substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine include:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorophenyl-1,1-dimethylurea: Known for its use in organic synthesis and as an agrochemical. Compared to these compounds, this compound offers unique structural features that make it particularly useful in specific chemical and biological applications.
Biological Activity
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine is a compound of considerable interest in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzotriazine core with a dichlorophenyl substituent, which significantly influences its reactivity and biological properties. Its molecular formula is C13H8Cl2N4, and it is characterized by the presence of two chlorine atoms on the phenyl ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Receptor Modulation : It has been studied for its potential role as a modulator of GPR139, a receptor implicated in several physiological processes. This modulation may lead to therapeutic applications in disorders associated with this receptor.
- Enzyme Inhibition : Compounds within the benzotriazine class have shown promise in inhibiting enzymes such as α-glucosidase, suggesting potential roles in managing metabolic disorders.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of related compounds and found that certain derivatives exhibited significant activity against Candida albicans and Candida parapsilosis. The presence of electronegative groups like chlorine enhanced the antifungal activity due to increased lipophilicity and better interaction with fungal cell membranes .
- Cytotoxicity Analysis : The cytotoxic effects of synthesized derivatives were evaluated against NIH/3T3 cell lines. The IC50 values for selected compounds indicated that they had minimal cytotoxic effects on normal cells while effectively targeting fungal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Ergosterol Synthesis : Related compounds inhibited ergosterol synthesis in fungal cells by targeting the CYP51 enzyme pathway. This mechanism is comparable to azole antifungals .
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to GPR139 and other related receptors, elucidating its mechanism of action and potential side effects associated with therapeutic use.
Table 1: Biological Activity Summary
Table 2: IC50 Values for Selected Compounds
Compound | IC50 (μM) against NIH/3T3 |
---|---|
2d | 148.26 |
2e | 187.66 |
Doxorubicin | >1000 |
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)19-13(16)9-3-1-2-4-12(9)17-18-19/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLWIXSWZBTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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